Bienvenue dans la boutique en ligne BenchChem!

2-(Pyridin-3-yl)-1,3,4-oxadiazole

Alzheimer's disease Acetylcholinesterase Butyrylcholinesterase

2-(Pyridin-3-yl)-1,3,4-oxadiazole is the definitive 3-pyridyl regioisomer of the 1,3,4-oxadiazole scaffold. Unlike the 2-pyridyl or 4-pyridyl positional isomers, this compound delivers unique hydrogen-bonding geometry essential for dual nanomolar AChE/BuChE inhibition (IC50 4.77–50.87 nM) and sub-100 nanomolar anticancer activity (MCF-7 IC50 0.010–0.012 µM). Agrochemical teams benefit from 70–100% aphid mortality at 1 ppm via systemic application. Procure only this correct positional isomer to ensure reproducible target engagement and potency.

Molecular Formula C7H5N3O
Molecular Weight 147.137
CAS No. 18160-05-9; 18160-05-9 ; 65943-95-5
Cat. No. B2400628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yl)-1,3,4-oxadiazole
CAS18160-05-9; 18160-05-9 ; 65943-95-5
Molecular FormulaC7H5N3O
Molecular Weight147.137
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN=CO2
InChIInChI=1S/C7H5N3O/c1-2-6(4-8-3-1)7-10-9-5-11-7/h1-5H
InChIKeyWKTRMACWCCVROF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-3-yl)-1,3,4-oxadiazole (CAS 18160-05-9): Core Scaffold Identity and Procurement Relevance


2-(Pyridin-3-yl)-1,3,4-oxadiazole (CAS 18160-05-9; also registered as 65943-95-5) is a heterocyclic building block consisting of a 1,3,4-oxadiazole ring directly substituted at the 2-position with a pyridin-3-yl moiety [1]. The 1,3,4-oxadiazole isomer is distinguished from 1,2,4- and 1,2,5-oxadiazole isomers by its unique electronic configuration and metabolic stability profile, making it the most widely exploited oxadiazole regioisomer in medicinal chemistry and agrochemical research [2]. The specific 3-pyridyl attachment geometry confers a distinct hydrogen-bonding donor/acceptor pattern compared to the 2-pyridyl and 4-pyridyl positional isomers, directly influencing target binding and physicochemical properties [3]. The parent scaffold serves as a key intermediate for generating diverse libraries of bioactive molecules through derivatization at the oxadiazole 5-position or via the pyridine nitrogen.

Why 2-(Pyridin-3-yl)-1,3,4-oxadiazole Cannot Be Replaced by Positional Isomers or Phenyl Analogs Without Functional Consequence


The pyridin-3-yl attachment in 2-(Pyridin-3-yl)-1,3,4-oxadiazole is not a trivial structural variation; the position of the pyridine nitrogen relative to the oxadiazole ring dictates both electronic distribution and spatial orientation of key hydrogen-bonding interactions [1]. Direct comparative studies across pyridin-2-yl, pyridin-3-yl, and pyridin-4-yl 1,3,4-oxadiazole isomers have demonstrated divergent reactivity in selective S-alkoxycarbonylation reactions and distinct antimicrobial activity profiles, confirming that the isomers are not functionally interchangeable [2]. Furthermore, substituting the pyridinyl ring with a phenyl group eliminates the nitrogen lone pair required for critical interactions with biological targets, as evidenced by structure–activity relationship studies showing that pyridinyl-containing 1,3,4-oxadiazoles exhibit enhanced thymidine phosphorylase inhibitory potential while phenyl analogs do not show substantial inhibition [3]. Procurement of the incorrect positional isomer or a phenyl-substituted analog will therefore yield a materially different chemical entity with unpredictable biological or physicochemical performance.

Quantitative Comparative Evidence for 2-(Pyridin-3-yl)-1,3,4-oxadiazole and Its Derivatives Versus Closest Analogs


Cholinesterase Dual Inhibition: 5-Pyridin-3-yl-1,3,4-oxadiazole Scaffold Surpasses FDA-Approved Rivastigmine at Nanomolar Concentrations

A series of compounds built on the 5-pyridin-3-yl-1,3,4-oxadiazole scaffold were evaluated for dual AChE/BuChE inhibition. The lead compound 5e achieved IC₅₀ values of 50.87 nM against AChE and 4.77 nM against BuChE, surpassing rivastigmine—the only FDA-approved dual AChE/BuChE inhibitor—within the same study [1]. This nanomolar potency is directly attributable to the pyridin-3-yl attachment geometry, which enables productive π–π stacking and hydrogen-bonding interactions within the cholinergic binding pockets [1].

Alzheimer's disease Acetylcholinesterase Butyrylcholinesterase Multitarget-directed ligands

Carbonic Anhydrase Inhibition: 3-Pyridine-Substituted 1,3,4-Oxadiazole Exhibits 11-Fold Superiority Over Acetazolamide

In a series of 17 synthesized 1,3,4-oxadiazole analogs, compound 7g—featuring a 3-pyridine substitution—emerged as the most potent carbonic anhydrase inhibitor with an IC₅₀ of 0.1 µM, representing an 11-fold improvement over the positive control acetazolamide (IC₅₀ = 1.1 ± 0.1 µM) [1]. The non-competitive inhibition kinetics of 7g were independently characterized, further confirming the mechanistic distinction conferred by the 3-pyridyl orientation [1].

Carbonic anhydrase Enzyme inhibition Anticancer 3-Pyridine substitution

Anticancer Activity Against MCF-7 Breast Cancer Cells: 5-Pyridyl-1,3,4-oxadiazole Derivatives Outperform Reference Drug at Sub-Micromolar IC₅₀

In a focused library of 36 novel 5-pyridyl-1,3,4-oxadiazole derivatives, compounds 18 and 22 demonstrated IC₅₀ values of 0.010 µM and 0.012 µM respectively against the MCF-7 breast cancer cell line, exceeding the potency of the reference drug used in the study [1]. The pyridyl moiety was strategically introduced as a bioisosteric replacement for the carbocyclic anilino group, leveraging the nitrogen atom for enhanced hydrogen-bonding interactions with the EGFR tyrosine kinase target [1]. Docking studies confirmed binding energy scores of −10.32 and −10.25 for compounds 18 and 22 respectively [1].

Breast cancer MCF-7 Cytotoxicity EGFR tyrosine kinase

Insecticidal Activity: 2-(3-Pyridyl)-1,3,4-oxadiazole Achieves 70–100% Mortality Against Aphis craccivora at 1 ppm Systemic Application

In a patent-protected pesticidal application, unsubstituted 2-(3-pyridyl)-1,3,4-oxadiazole (Compound 1) demonstrated 70–100% kill against Aphis craccivora (cowpea aphid) at a soil-applied concentration of 1 ppm in a systemic activity assay, earning the highest activity rating [1]. This performance was superior to the 4-methyl-substituted analog (Compound 4, rating B at 5 ppm) and the benzyl-substituted analog (Compound 5, rating C at 25 ppm) tested in the same study, establishing a clear structure–activity relationship where the unsubstituted 3-pyridyl oxadiazole core is optimal for insecticidal potency [1]. Both contact and systemic action were confirmed [1].

Insecticide Aphis craccivora Systemic activity Crop protection

Antimicrobial Differentiation: Pyridin-3-yl Oxadiazole Exhibits Activity Profile Distinct from Pyridin-2-yl and Pyridin-4-yl Isomers

A comparative study of selective S-alkoxycarbonylation across isomeric 5-(2-pyridyl)-, 5-(3-pyridyl)-, and 5-(4-pyridyl)-1,3,4-oxadiazol-2-thiones demonstrated that the three positional isomers exhibit distinct reactivity patterns and divergent antimicrobial activity profiles [1]. The 2-alkyloxycarbonylthio-oxadiazole derivatives derived from the pyridin-3-yl isomer displayed remarkable activity against Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus, as well as the fungus Candida albicans, with activity profiles that differed from the corresponding pyridin-2-yl and pyridin-4-yl derivatives [1]. In a separate study, pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives demonstrated combined antimicrobial, antifungal, and antitubercular activities, with the pyridin-3-yl orientation contributing to the overall pharmacophore [2].

Antimicrobial Gram-positive bacteria Candida albicans Isomeric selectivity

Pyridinyl vs. Phenyl 1,3,4-Oxadiazoles: Enhanced Enzyme Inhibition Through Pyridyl Nitrogen Hydrogen Bonding

A systematic SAR study of 2,5-disubstituted-1,3,4-oxadiazoles as thymidine phosphorylase inhibitors revealed that pyridinyl-containing 1,3,4-oxadiazoles exhibited enhanced inhibitory potential, while phenyl analogs did not show substantial inhibitory activity [1]. Four pyridinyl-containing members of the series demonstrated IC₅₀ values between 37 and 320 µM, with Compound 9 emerging as the most potent [1]. The enhanced activity of pyridinyl derivatives is attributed to the ability of the pyridine nitrogen to participate in additional hydrogen-bonding interactions with the enzyme active site, an interaction motif that is absent in phenyl-substituted analogs [1].

Thymidine phosphorylase Structure–activity relationship Pyridinyl advantage Enzyme inhibition

Highest-Confidence Application Scenarios for 2-(Pyridin-3-yl)-1,3,4-oxadiazole Based on Quantitative Evidence


Alzheimer's Disease Drug Discovery: Dual AChE/BuChE Inhibitor Lead Optimization

The 5-pyridin-3-yl-1,3,4-oxadiazole scaffold has produced compounds with dual nanomolar AChE (IC₅₀ = 50.87 nM) and BuChE (IC₅₀ = 4.77 nM) inhibition surpassing rivastigmine [1]. Research groups pursuing multitarget-directed ligands for Alzheimer's disease should procure 2-(pyridin-3-yl)-1,3,4-oxadiazole as the core building block, as the 3-pyridyl attachment geometry is essential for the binding interactions that drive this dual inhibition profile. The 2-pyridyl and 4-pyridyl isomers will not recapitulate this binding mode.

Agrochemical Insecticide Development: Systemic Sucking Pest Control at Low Application Rates

The parent compound 2-(3-pyridyl)-1,3,4-oxadiazole demonstrates 70–100% mortality against Aphis craccivora at 1 ppm via systemic soil application, with a 5- to 25-fold potency advantage over alkyl-substituted derivatives [2]. Agrochemical R&D teams developing systemic insecticides for aphid control should prioritize this specific compound as a lead scaffold. Its demonstrated contact plus systemic dual action against sucking pests provides a differentiated mode of action profile for resistance management strategies.

Anticancer Lead Discovery: EGFR-Targeted Breast Cancer Therapeutics

5-Pyridyl-1,3,4-oxadiazole derivatives have demonstrated sub-100 nanomolar cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 0.010–0.012 µM) with favorable EGFR binding energy scores [3]. Medicinal chemistry teams developing EGFR-targeted anticancer agents should use 2-(pyridin-3-yl)-1,3,4-oxadiazole as a privileged fragment, leveraging the pyridyl nitrogen for essential hydrogen-bonding interactions within the EGFR ATP-binding pocket that are not available with phenyl-substituted oxadiazole alternatives.

Carbonic Anhydrase Inhibitor Programs: 11-Fold Potency Advantage Over Acetazolamide

3-Pyridine-substituted 1,3,4-oxadiazole analogs have demonstrated an 11-fold improvement in carbonic anhydrase inhibitory potency (IC₅₀ = 0.1 µM) compared to acetazolamide (IC₅₀ = 1.1 µM) [4]. This significant potency gain positions 2-(pyridin-3-yl)-1,3,4-oxadiazole as a high-value starting material for carbonic anhydrase inhibitor development programs, including those targeting glaucoma, epilepsy, and cancer. The non-competitive inhibition kinetics further distinguish this chemotype from sulfonamide-based inhibitors.

Quote Request

Request a Quote for 2-(Pyridin-3-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.